4-chloro-3-iodo-1-methyl-1H-pyrazole
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Overview
Description
4-Chloro-3-iodo-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of chlorine and iodine substituents at positions 4 and 3, respectively, and a methyl group at position 1
Preparation Methods
The synthesis of 4-chloro-3-iodo-1-methyl-1H-pyrazole can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-3-methylpyrazole with iodine in the presence of a base can yield the desired product. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow chemistry, to ensure high yields and purity.
Chemical Reactions Analysis
4-Chloro-3-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-iodo-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-chloro-3-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 4-chloro-3-iodo-1-methyl-1H-pyrazole include other halogenated pyrazoles, such as 4-chloro-3-bromo-1-methyl-1H-pyrazole and 4-chloro-3-fluoro-1-methyl-1H-pyrazole These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and applications
Properties
CAS No. |
1522902-68-6 |
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Molecular Formula |
C4H4ClIN2 |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
4-chloro-3-iodo-1-methylpyrazole |
InChI |
InChI=1S/C4H4ClIN2/c1-8-2-3(5)4(6)7-8/h2H,1H3 |
InChI Key |
CRIXGBBCBWNMDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)I)Cl |
Origin of Product |
United States |
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